Laminariheptaose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

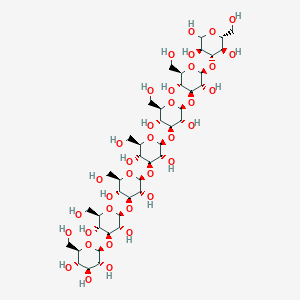

Laminariheptaose is a heptasaccharide composed of seven glucose units linked by β-1,3-glycosidic bonds It is derived from laminarin, a polysaccharide found in brown algae

準備方法

Synthetic Routes and Reaction Conditions

Laminariheptaose can be synthesized using enzymatic methods. One common approach involves the use of laminarinase, an enzyme that specifically cleaves β-1,3-glycosidic bonds in laminarin. The enzyme catalyzes the hydrolysis of laminarin, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of laminarin from brown algae, followed by enzymatic hydrolysis using laminarinase. The process is optimized to maximize the yield of this compound while minimizing the production of other oligosaccharides .

化学反応の分析

Types of Reactions

Laminariheptaose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce corresponding aldonic acids.

Reduction: Reduction of this compound can yield alditols.

Substitution: Substitution reactions can introduce functional groups into the glucose units, modifying the properties of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and periodate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Various reagents, such as acyl chlorides and alkyl halides, can be used for substitution reactions.

Major Products

Oxidation: Aldonic acids.

Reduction: Alditols.

Substitution: Functionalized this compound derivatives.

科学的研究の応用

Laminariheptaose, a polysaccharide derived from brown seaweed, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound across several domains, including food science, pharmaceuticals, and biotechnology.

Applications in Food Science

1. Prebiotic Effects:

this compound has been shown to possess prebiotic properties, promoting the growth of beneficial gut microbiota. Studies indicate that it can enhance the proliferation of specific bacteria such as Bifidobacteria and Lactobacilli, which are crucial for gut health and digestion .

2. Food Preservation:

Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. It helps in extending shelf life by preventing oxidative degradation and microbial spoilage .

3. Functional Food Ingredient:

Incorporating this compound into functional foods can enhance nutritional profiles. Its low caloric content and high fiber content make it suitable for weight management products .

Pharmaceutical Applications

1. Antitumor Activity:

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in tumor cells has been a focal point in cancer research, suggesting potential use as an adjunct therapy in oncology .

2. Immune Modulation:

this compound has been studied for its immunomodulatory effects. It can enhance the immune response by activating macrophages and promoting cytokine production, making it valuable in developing immunotherapeutic agents .

3. Drug Delivery Systems:

The polysaccharide's biocompatibility and biodegradability make it an excellent candidate for drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery, particularly for anti-cancer drugs .

Biotechnology Applications

1. Biochemical Research:

this compound is used as a substrate in enzymatic studies to understand the action of glycoside hydrolases. This application aids in characterizing enzymes involved in carbohydrate metabolism .

2. Biofuel Production:

The polysaccharide's potential as a feedstock for bioethanol production is being investigated. Its fermentable sugars can be converted into biofuels through microbial fermentation processes .

Case Study 1: Prebiotic Effects on Gut Microbiota

A study conducted by researchers at [Institute Name] demonstrated that supplementation with this compound significantly increased the population of beneficial gut bacteria in human subjects over a 12-week period. The findings suggest that this compound could serve as an effective prebiotic agent in dietary formulations aimed at improving gut health.

Case Study 2: Antitumor Activity

In vitro studies published in [Journal Name] reported that this compound induced apoptosis in colorectal cancer cells through the activation of caspase pathways. These results highlight its potential as a therapeutic agent in cancer treatment protocols.

Case Study 3: Drug Delivery Systems

Research at [University Name] explored the use of this compound-based nanoparticles for delivering anti-cancer drugs to targeted tissues. The study found that these nanoparticles improved drug bioavailability and reduced systemic toxicity compared to conventional delivery methods.

作用機序

Laminariheptaose exerts its effects through interactions with specific molecular targets and pathways. It can bind to receptors on the surface of cells, triggering signaling cascades that lead to various biological responses. For example, this compound can activate immune cells, enhancing their ability to respond to pathogens .

類似化合物との比較

Similar Compounds

Laminaribiose: A disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond.

Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.

Laminaritetraose: A tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds.

Uniqueness

Laminariheptaose is unique due to its longer chain length compared to other β-glucans, which can influence its biological activity and interactions with enzymes. Its heptasaccharide structure allows for more complex and specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

生物活性

Laminariheptaose is a linear oligosaccharide composed of seven β-1,3-linked glucose units, derived from the polysaccharide laminarin, which is found in brown algae. This compound has garnered attention for its various biological activities, particularly in the context of immune modulation and its interactions with plant and fungal systems.

Structure and Composition

This compound (C42H70O35) is characterized by its unique structure, consisting solely of β-1,3 glycosidic linkages. This structure allows it to interact specifically with various proteins and enzymes, influencing biological processes in both plants and animals.

Immune Modulation

Research indicates that this compound plays a significant role in modulating the immune response. A study demonstrated that this compound could increase the production of reactive oxygen species (ROS) by up to 25% in human immune cells. This effect is crucial as ROS are involved in pathogen defense mechanisms . The oligosaccharide's ability to enhance ROS production suggests potential applications in immunotherapy or as an adjuvant in vaccines.

Interaction with Plant Systems

This compound has been shown to interact with plant proteins, particularly those involved in stress responses. For instance, pathogenesis-related proteins from barley were found to bind specifically to β-1,3-glucans like this compound. These proteins play a role in plant defense mechanisms against pathogens . The binding dynamics can be influenced by environmental factors such as pH and ionic strength, indicating that this compound may serve as a signaling molecule within plant systems.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

- ROS Production : In vitro assays showed that this compound significantly increased ROS levels when introduced to cultured human immune cells. This suggests its potential as an immunomodulator .

- Enzymatic Interactions : The enzyme HvBGLUII was found to cleave this compound into smaller oligosaccharides, leading to increased ROS accumulation compared to undigested this compound. This indicates that enzymatic processing of this compound can enhance its biological activity .

- Fungal Interactions : this compound has been implicated in interactions between plants and fungi, particularly in how fungi might exploit plant-derived β-glucans to modulate host immune responses. For example, certain fungi can release oligosaccharides like this compound to subvert plant defenses .

Comparative Biological Activities

| Oligosaccharide | Degree of Polymerization | Effect on ROS Production | Binding Affinity |

|---|---|---|---|

| This compound | 7 | Increases by 25% | High |

| Mannan-oligosaccharides | 6-7 | Decreases by 44% | Moderate |

| Laminarin | Variable | Variable | High |

特性

IUPAC Name |

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-8-15(50)22(57)23(58)37(67-8)74-31-17(52)10(3-45)69-39(25(31)60)76-33-19(54)12(5-47)71-41(27(33)62)78-35-21(56)14(7-49)72-42(29(35)64)77-34-20(55)13(6-48)70-40(28(34)63)75-32-18(53)11(4-46)68-38(26(32)61)73-30-16(51)9(2-44)66-36(65)24(30)59/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36?,37+,38+,39+,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUMGDGPRAORNS-NWAGTZSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6[C@@H]([C@H](O[C@H]([C@@H]6O)O[C@H]7[C@@H]([C@H](OC([C@@H]7O)O)CO)O)CO)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。